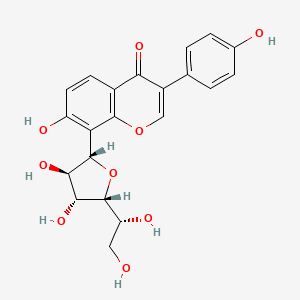
Neopuerarin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has shown significant hepatoprotective effects . Isoflavones, including Neopuerarin B, are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Neopuerarin B is primarily obtained through the water extraction of the dried roots of Pueraria lobata The extraction process involves soaking the dried roots in water, followed by filtration and purification to isolate the compound
Industrial Production Methods
The industrial production of this compound involves large-scale extraction from Pueraria lobata roots. The process typically includes:
Harvesting and drying: The roots of Pueraria lobata are harvested and dried.
Water extraction: The dried roots are soaked in water to extract the isoflavones.
Filtration and purification: The extract is filtered to remove impurities and then purified to isolate this compound.
化学反応の分析
Types of Reactions
Neopuerarin B, like other isoflavones, can undergo various chemical reactions, including:
Oxidation: Isoflavones can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert isoflavones to their corresponding dihydro derivatives.
Substitution: Isoflavones can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride for acetylation or methyl iodide for methylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydroisoflavones.
科学的研究の応用
Chemistry: As a representative isoflavone, Neopuerarin B is used in studies related to natural product chemistry and the synthesis of bioactive compounds.
作用機序
The mechanism by which Neopuerarin B exerts its effects involves multiple pathways:
Hepatoprotective effects: This compound protects liver cells by reducing oxidative stress and inflammation.
Molecular targets: The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammatory pathways.
Pathways involved: This compound modulates pathways such as the nuclear factor kappa-B (NF-ĸB) and mitogen-activated protein kinases (MAPKs) pathways.
類似化合物との比較
Similar Compounds
Puerarin: Another isoflavone from Pueraria lobata with similar hepatoprotective effects.
Daidzein: An isoflavone found in soybeans with antioxidant and anti-inflammatory properties.
Genistein: Another soybean isoflavone known for its estrogenic activity and potential cancer-preventive effects.
Uniqueness of Neopuerarin B
This compound is unique due to its specific hepatoprotective properties and its isolation from Pueraria lobata. While other isoflavones like puerarin and daidzein also exhibit biological activities, this compound’s distinct molecular structure and specific effects on liver health set it apart .
特性
分子式 |
C21H20O9 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
8-[(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-7-14(25)20-17(27)18(28)21(30-20)15-13(24)6-5-11-16(26)12(8-29-19(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-18,20-25,27-28H,7H2/t14-,17-,18-,20-,21+/m1/s1 |
InChIキー |
ANUVQPJCPQLESC-BUQAOYBGSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


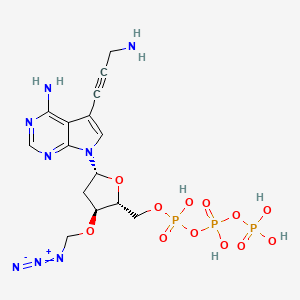
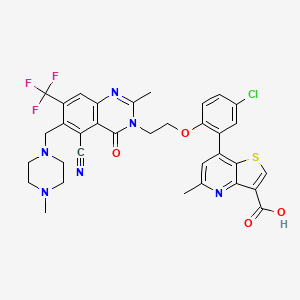
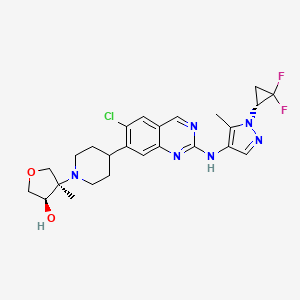
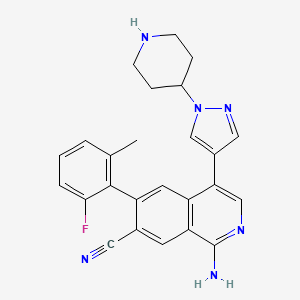
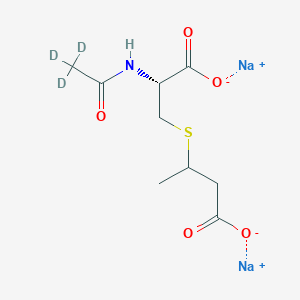
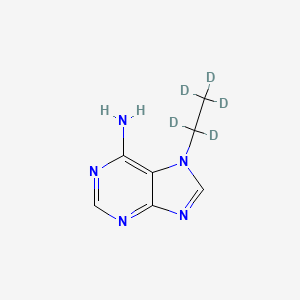


![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
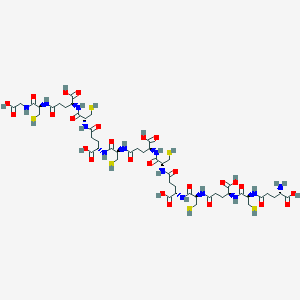
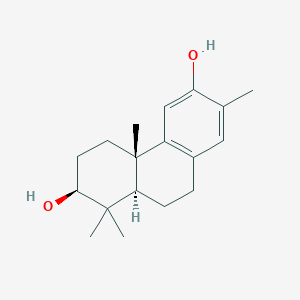
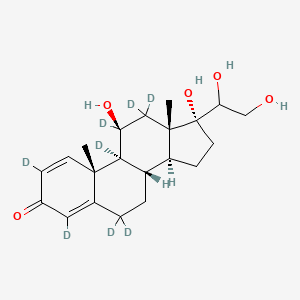
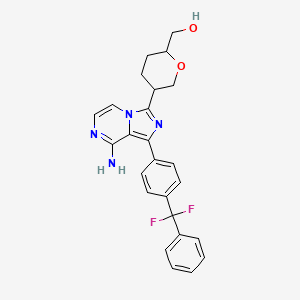
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
